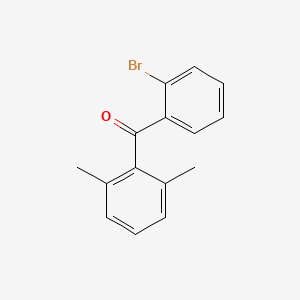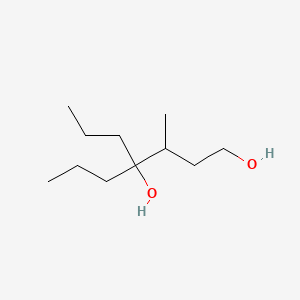
2-(4-Pentylphenyl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentylphenyl)ethanethiol, also known as 2-pentylthiophene, is an organosulfur compound with the molecular formula C11H16S. It is a colorless liquid with a sweet, pungent odor, and is used as a flavoring agent and fragrance. 2-pentylthiophene has a wide range of applications in the food and fragrance industries, as well as in scientific research.
Wirkmechanismus
2-(4-Pentylphenyl)ethanethiolphene acts as an agonist of the GABAA receptor, which is a type of ionotropic receptor. This receptor is involved in a variety of physiological processes, including the control of anxiety and sleep. When the GABAA receptor is activated, it increases the flow of chloride ions into the cell, resulting in an inhibitory effect on the nervous system.
Biochemical and Physiological Effects
2-(4-Pentylphenyl)ethanethiolphene has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and improve sleep quality in animal models. In addition, it has been found to have anti-inflammatory and anti-cancer effects in animal models. It has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Pentylphenyl)ethanethiolphene is a relatively safe compound, and is easy to synthesize in the laboratory. It is also relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. However, it is not approved for human consumption, and should be handled with care in the laboratory.
Zukünftige Richtungen
The potential applications of 2-(4-Pentylphenyl)ethanethiolphene are numerous. Further research is needed to determine its efficacy in the treatment of various diseases and conditions, as well as its potential use as an anti-cancer agent. Additionally, research is needed to further explore its mechanism of action and to identify new applications for it in the food and fragrance industries. Finally, further research is needed to determine the safety and toxicity of 2-(4-Pentylphenyl)ethanethiolphene in humans.
Synthesemethoden
2-(4-Pentylphenyl)ethanethiolphene can be prepared by reacting 4-pentylphenol with thiourea in the presence of sodium hydroxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO), and yields a product with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
2-(4-Pentylphenyl)ethanethiolphene has been widely used in scientific research, including in the fields of pharmacology, toxicology, and biochemistry. It has been used to study the effects of various compounds on the nervous system, including the effects of drugs and toxins. In addition, it has been used to study the biochemical and physiological effects of various compounds on the body, including the effects of hormones and neurotransmitters.
Eigenschaften
IUPAC Name |
2-(4-pentylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCTXQAODAHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentylphenyl)ethanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














